2-[4-(Propan-2-yloxy)phenyl]butanedioic acid
Description
2-[4-(Propan-2-yloxy)phenyl]butanedioic acid is a dicarboxylic acid derivative featuring a 4-isopropoxyphenyl substituent at the 2-position of the butanedioic acid backbone. Its structure combines a hydrophilic dicarboxylic acid moiety with a lipophilic aromatic group, which may influence solubility, bioavailability, and biological activity.
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-8(2)18-10-5-3-9(4-6-10)11(13(16)17)7-12(14)15/h3-6,8,11H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZIGCDKMMMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396936 | |
| Record name | 2-[4-(propan-2-yloxy)phenyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27950-67-0 | |
| Record name | 2-[4-(propan-2-yloxy)phenyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization from suitable solvents to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 2-[4-(propan-2-yloxy)phenyl]butanediol.
Substitution: Formation of 4-(propan-2-yloxy)phenyl derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities:
The compound exhibits a range of biological activities that make it a candidate for drug development. Similar biphenyl derivatives have been noted for their roles as:
- Anti-inflammatory agents: Compounds with similar structures have demonstrated anti-inflammatory properties, making them useful in treating conditions like arthritis and other inflammatory diseases .
- Antitumor agents: The biphenyl structure is often associated with anticancer activity, with several derivatives being explored as potential treatments for various cancers .
- Antimicrobial agents: The presence of the biphenyl moiety has been linked to antimicrobial properties, suggesting applications in developing antibiotics or antiseptics .
Case Studies:
- A study highlighted the synthesis of biphenyl derivatives that showed promise in inhibiting tumor growth in preclinical models. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Another investigation focused on the anti-inflammatory effects of related compounds, which led to a reduction in inflammatory markers in animal models .
Material Science
Applications in Organic Electronics:
Biphenyl derivatives are increasingly used in organic electronics due to their favorable electronic properties. The compound can serve as a building block for:
- Organic Light Emitting Diodes (OLEDs): Its structural characteristics allow for efficient light emission and stability under operational conditions.
- Liquid Crystals: The rigidity and chemical stability of biphenyl compounds make them suitable for liquid crystal displays (LCDs), enhancing performance and durability .
Table 1: Comparison of Biphenyl Derivatives in Material Science Applications
| Compound Name | Application Type | Key Properties |
|---|---|---|
| This compound | OLEDs | High stability, efficient emission |
| Adapalene | Topical retinoid | Anti-inflammatory, antibacterial |
| Sonidegib | Basal cell carcinoma drug | Targeted therapy, effective |
Environmental Studies
Toxicity and Environmental Impact:
The environmental implications of using biphenyl derivatives are critical for assessing their safety. Studies have shown that:
- The compound has low toxicity levels when evaluated through computational toxicology methods .
- Its degradation products are generally less harmful, suggesting that it can be safely integrated into various applications without significant environmental risk.
Case Study:
A comprehensive environmental assessment was conducted on the use of biphenyl compounds in industrial applications. The findings indicated that while the initial compound poses minimal risk, careful monitoring of its degradation products is necessary to ensure environmental safety .
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid involves its interaction with specific molecular targets. The phenyl ring and butanedioic acid moiety can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butanedioic Acid Derivatives in Pharmaceuticals
Desvenlafaxine Succinate
- Structure: Butanedioic acid (succinic acid) forms a 1:1 salt with desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor .
- Key Properties: Molecular Weight: 381.47 g/mol (anhydrous). Hydrate Formation: The monohydrate (399.48 g/mol) improves solubility and stability.
- Application : Used as an antidepressant, highlighting the role of butanedioic acid as a counterion to enhance drug delivery .
2-N-{5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione} Butanedioic Acid
Isopropoxyphenyl-Containing Analogs
[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]boronic Acid
- Structure : Features a boronic acid group and a trifluoromethyl substituent on the isopropoxyphenyl ring .
- Key Properties :
- Molecular Weight: 265.02 g/mol.
- Reactivity: Used in Suzuki-Miyaura cross-coupling reactions for synthesizing trifluoromethylated compounds.
- Application : Serves as a reagent in drug synthesis, emphasizing the versatility of the isopropoxyphenyl group in medicinal chemistry .
Comparison with Target Compound :
While both compounds share the isopropoxyphenyl group, the boronic acid’s trifluoromethyl group enhances electrophilicity and stability, whereas the target compound’s dicarboxylic acid moiety increases hydrophilicity and hydrogen-bonding capacity.
Butanedioic Acid Esters and Salts
Butanedioic Acid, Sulfo-, 1-(2-Butoxyethyl) Ester
- Structure : A sulfonated ester derivative of butanedioic acid with a glycol ether chain .
- Application : Part of the glycol ethers category, used in industrial solvents or surfactants.
Comparison with Target Compound :
Esterification reduces acidity compared to the free dicarboxylic acid in the target compound, altering solubility and metabolic pathways.
Structural and Functional Insights
| Compound | Key Features | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid | 2-(4-isopropoxyphenyl)-substituted butanedioic acid | ~266 (estimated) | Pharmaceutical intermediate, potential therapeutic agent |
| Desvenlafaxine succinate | Butanedioic acid as a counterion | 381.47 | Antidepressant (enhanced solubility) |
| Thiazolidinedione-butanedioic acid hybrid | TZD core with phenyl-butanedioic acid | Not specified | Diabetes treatment (insulin sensitizer) |
| [4-(Propan-2-yloxy)phenyl]boronic acid | Boronic acid with trifluoromethyl and isopropoxyphenyl groups | 265.02 | Suzuki reactions, drug synthesis |
Impact of Substituents
- Butanedioic Acid Moiety : Increases solubility and enables salt formation (e.g., desvenlafaxine succinate) or covalent integration into pharmacophores (e.g., TZD derivatives) .
Biological Activity
2-[4-(Propan-2-yloxy)phenyl]butanedioic acid, a biphenyl derivative, has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a biphenyl core with a butanedioic acid substituent. Its structural features allow for potential interactions with biological macromolecules.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, similar to other biphenyl derivatives known for their anti-inflammatory properties .
- Antioxidant Effects : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells against oxidative stress .
- Antitumor Potential : Some derivatives of biphenyl compounds have been linked to antitumor effects, indicating a possible role in cancer therapy .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been identified as potent inhibitors of CDKs, which play crucial roles in cell cycle regulation. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Inflammatory Cytokines : The compound may alter the expression levels of pro-inflammatory cytokines, thereby reducing inflammation .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Antioxidant | Scavenging free radicals | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study evaluated the anti-inflammatory properties of a similar biphenyl compound, demonstrating significant reductions in edema in animal models. The mechanism involved the suppression of NF-kB signaling pathways, leading to decreased production of inflammatory mediators. -
Antioxidant Activity Assessment :
In vitro assays showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant potential. The IC50 value was comparable to established antioxidants like ascorbic acid, suggesting significant protective effects against oxidative damage. -
Antitumor Activity Investigation :
A recent investigation into biphenyl derivatives revealed that they could inhibit tumor growth in xenograft models. The study noted that treatment with these compounds resulted in reduced tumor size and enhanced apoptosis markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
